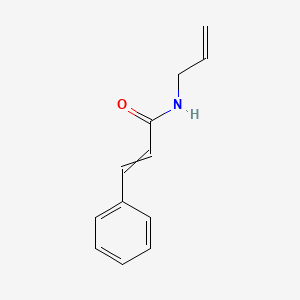
3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group and a prop-2-enimidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid typically involves the reaction of a phenyl-substituted prop-2-en-1-yl compound with a suitable imidic acid precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenated reagents such as bromine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme . The pathways affected by this compound include those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(prop-2-en-1-yl)prop-2-ynamide
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- (2E)-3-Phenylprop-2-en-1-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside
Uniqueness
3-Phenyl-N-(prop-2-en-1-yl)prop-2-enimidic acid is unique due to its specific imidic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
41041-34-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C12H13NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2,(H,13,14) |
InChI Key |
KWZIWIMLISNPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















